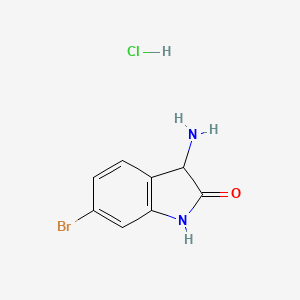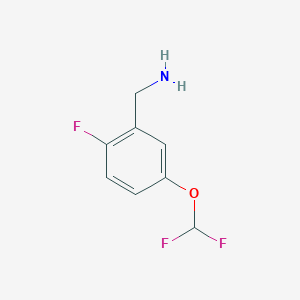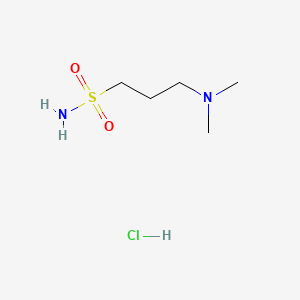
3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Vorbereitungsmethoden
The synthesis of 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride typically involves the bromination of 2,3-dihydro-1H-indol-2-one followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine for the amination step . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments .
Analyse Chemischer Reaktionen
3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-amino-6-bromo-2,3-dihydro-1H-indol-2-one hydrochloride include other indole derivatives such as:
- 3-amino-2,3-dihydro-1H-indol-2-one
- 6-bromo-2,3-dihydro-1H-indol-2-one
- 3-amino-6-chloro-2,3-dihydro-1H-indol-2-one These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and potential applications .
Eigenschaften
Molekularformel |
C8H8BrClN2O |
|---|---|
Molekulargewicht |
263.52 g/mol |
IUPAC-Name |
3-amino-6-bromo-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C8H7BrN2O.ClH/c9-4-1-2-5-6(3-4)11-8(12)7(5)10;/h1-3,7H,10H2,(H,11,12);1H |
InChI-Schlüssel |
WHASIPRWQMHIDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)NC(=O)C2N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylicacidhydrochloride](/img/structure/B15304282.png)



![6-(3-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B15304302.png)
![benzyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B15304307.png)





